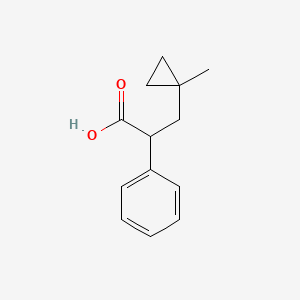

3-(1-Methylcyclopropyl)-2-phenylpropanoic acid

Description

Properties

IUPAC Name |

3-(1-methylcyclopropyl)-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(7-8-13)9-11(12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUDNCZJNZHZOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CC(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the phenylpropanoic acid moiety. The reaction conditions typically involve the use of catalysts such as palladium or copper, along with reagents like diazomethane for the cyclopropanation step .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of environmentally benign reagents and catalysts is preferred to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopropyl)-2-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or hydroxyl groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives, hydroxylated derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

3-(1-Methylcyclopropyl)-2-phenylpropanoic acid serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups, facilitating the creation of more complex molecules. This property is particularly valuable in the development of pharmaceuticals and agrochemicals where specific molecular configurations are required.

Synthetic Routes

The synthesis of this compound can be achieved through multiple methods, including cyclopropanation followed by functional group transformations. Common reagents used in these processes include palladium or copper catalysts and diazomethane for cyclopropanation.

Biological Applications

Antimicrobial Properties

Research indicates that derivatives of phenylpropanoic acid exhibit significant antimicrobial activity. For instance, studies have shown that chlorinated derivatives of 3-phenylpropanoic acid demonstrate selective activity against pathogens such as Escherichia coli and Staphylococcus aureus. The structural modifications in these derivatives enhance their biological efficacy, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. The presence of the cyclopropyl group may influence its interaction with biological targets, potentially modulating inflammatory pathways. This aspect warrants further exploration to understand its therapeutic implications fully.

Medical Applications

Potential Therapeutic Effects

this compound is being explored for its potential in treating various diseases. Its unique structure may allow it to interact with specific enzymes or receptors involved in disease processes. Preliminary studies suggest that it could have applications in cancer therapy, although more research is needed to establish its effectiveness and safety profiles .

Case Studies on Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds derived from phenylpropanoic acid. For example, a series of derivatives were tested against human cancer cell lines (HCT-116 and MCF-7), showing promising antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL . These findings suggest that structural variations can significantly impact biological activity, paving the way for targeted drug design.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its role as a precursor in synthesizing other compounds makes it an essential component in various chemical manufacturing processes.

Environmental Considerations

The synthesis methods employed for this compound often prioritize environmentally benign reagents and catalysts to minimize waste and reduce environmental impact. This approach aligns with contemporary trends toward sustainable chemical production practices.

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Impurities

Several related propanoic acid derivatives are listed as impurities in pharmaceutical reference standards (Table 1) :

Table 1: Key Propanoic Acid Derivatives and Their Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid | C-3: 1-methylcyclopropyl; C-2: phenyl | 181.15 | Chiral, steric hindrance at C-3 |

| Imp. A: (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic acid | C-3: 2-methylpropyl; C-2: phenyl | Not provided | Branched alkyl chain enhances lipophilicity |

| Imp. F: 3-[4-(2-Methylpropyl)phenyl]-propanoic acid | C-4: 2-methylpropyl; C-3: propanoic acid | Not provided | Altered phenyl substitution pattern |

| Imp. M: (2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid | C-2: hydroxyl; C-4: 2-methylpropyl | Not provided | Hydroxyl group increases polarity |

Key Observations :

- Steric Effects : The methylcyclopropyl group in the target compound imposes greater steric hindrance compared to linear alkyl chains (e.g., 2-methylpropyl in Imp. A) due to the cyclopropane ring’s rigid geometry .

- Chirality : Unlike racemic impurities (e.g., Imp. A, Imp. F), the target compound’s chirality may influence enantioselective interactions in biological systems .

Cyclopropyl-Containing Propanoic Acids

Cyclopropyl substituents are present in several pharmacologically active compounds (Table 2) :

Table 2: Cyclopropyl Derivatives of Propanoic Acid

| Compound Name | Substituents | Molecular Weight (g/mol) | Applications |

|---|---|---|---|

| 2-Cyclopropyl-3-(3-methoxyphenyl)-2-methylpropanoic acid | C-2: cyclopropyl, methyl; C-3: methoxyphenyl | 1545895-43-9 (CAS) | Potential NSAID analog |

| 2-Cyclopropyl-3-(4-(dimethylamino)phenyl)propanoic acid | C-4: dimethylamino; C-2: cyclopropyl | 2105308-93-6 (CAS) | Amine group enhances solubility |

Key Observations :

Chiral Recognition and Stereochemical Comparisons

Evidence from asymmetric esterification studies highlights the role of substituents in chiral discrimination:

- 2-Fluoro-2-phenylpropanoic acid and 2-phenylpropanoic acid exhibit analogous transition states during enantioselective reactions, with fluorine mimicking hydrogen’s steric profile .

- B or Imp. D .

Research Findings and Implications

- Regulatory Relevance: Impurities such as Imp. M (hydroxylated derivative) and Imp.

- Synthetic Challenges : The methylcyclopropyl group complicates synthesis due to ring strain, necessitating specialized catalysts or conditions compared to linear alkyl analogs .

Biological Activity

3-(1-Methylcyclopropyl)-2-phenylpropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Cyclopropyl Group : Utilizing cyclopropanation reactions with appropriate precursors.

- Introduction of the Phenyl Group : Achieved through electrophilic aromatic substitution methods.

- Carboxylic Acid Formation : Finalizing the structure through oxidation of suitable intermediates.

The biological activity of this compound primarily revolves around its interaction with cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These enzymes are crucial in the inflammatory response as they catalyze the formation of prostaglandins from arachidonic acid.

- Inhibition of COX Enzymes : The compound has been shown to inhibit COX-2 more selectively than COX-1, which may lead to reduced side effects associated with gastrointestinal damage commonly seen with non-selective NSAIDs .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Anti-inflammatory Activity : In vitro assays demonstrated that this compound significantly reduces prostaglandin E2 production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

- Analgesic Properties : Animal models have shown that administration of this compound leads to a notable reduction in pain behaviors in models of acute and chronic pain, suggesting its efficacy as an analgesic .

- Comparative Studies : When compared with other known anti-inflammatory agents, this compound exhibited a comparable efficacy profile but with a potentially improved safety margin due to its selective COX-2 inhibition .

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition using transition-metal catalysts (e.g., rhodium or palladium) to introduce the 1-methylcyclopropyl group. Optimization includes adjusting reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometry of cyclopropane precursors. Post-synthetic purification via recrystallization or column chromatography is critical to achieve >95% purity . Parallel monitoring using thin-layer chromatography (TLC) and intermediate characterization by H NMR ensures reaction progression.

Q. Which analytical techniques are most effective for structural elucidation of this compound?

Methodological Answer: A combination of spectroscopic methods is recommended:

- NMR Spectroscopy : H and C NMR to confirm the cyclopropane ring (characteristic signals at δ 0.8–1.2 ppm for methylcyclopropyl protons) and phenyl group integration.

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 231.149) and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identification of carboxylic acid O-H stretches (~2500–3000 cm) and C=O bonds (~1700 cm) .

Q. How can impurities in synthesized batches of this compound be identified and quantified?

Methodological Answer: Impurity profiling follows pharmacopeial guidelines using reverse-phase HPLC with UV detection (210–254 nm). Reference standards (e.g., EP-grade impurities) are used for spiking experiments. For example:

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported metabolic pathways of this compound?

Methodological Answer: Discrepancies in metabolic studies (e.g., hydroxylation vs. glucuronidation) require cross-species in vitro models (human vs. rodent hepatocytes) and LC-MS/MS for metabolite identification. Isotopic labeling (e.g., C at the cyclopropane ring) tracks metabolic fate. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can isolate specific enzymatic pathways .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, focusing on cyclopropane ring strain and carboxylate group acidity. Molecular docking studies assess interactions with catalytic metal centers (e.g., Pd or Rh). Solvent effects are simulated using the Polarizable Continuum Model (PCM) .

Q. What methodologies address inconsistencies in reported biological activity data for this compound?

Methodological Answer: Data contradictions (e.g., IC variability in enzyme assays) necessitate rigorous protocol standardization:

- Dose-Response Curves : Triplicate measurements across a 10-point concentration range.

- Positive Controls : Reference inhibitors (e.g., ibuprofen for COX-2 assays).

- Orthogonal Assays : Validate results using fluorescence-based and radiometric methods. Statistical tools (e.g., ANOVA with Tukey’s post-hoc test) identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.